n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19962926
InChI: InChI=1S/C11H17N3O2S/c1-8-10(17-7-13-8)5-14(2)11(15)9-6-16-4-3-12-9/h7,9,12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol

n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide

CAS No.:

Cat. No.: VC19962926

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide -

Specification

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
IUPAC Name N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-3-carboxamide
Standard InChI InChI=1S/C11H17N3O2S/c1-8-10(17-7-13-8)5-14(2)11(15)9-6-16-4-3-12-9/h7,9,12H,3-6H2,1-2H3
Standard InChI Key APTUBHLKRVPOCO-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)CN(C)C(=O)C2COCCN2

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound features a morpholine-3-carboxamide backbone substituted with an N-methyl group and a (4-methylthiazol-5-yl)methyl moiety. The morpholine ring (C₄H₉NO) contributes a six-membered heterocycle with one oxygen and one nitrogen atom, conferring moderate polarity and hydrogen-bonding capabilities . The thiazole ring (C₃H₃NS) introduces aromaticity and electron-rich sulfur and nitrogen atoms, which are critical for interactions with biological targets .

Key structural attributes:

  • Molecular formula: C₁₂H₁₇N₃O₂S (calculated based on analogs ).

  • Molecular weight: ~279.35 g/mol.

  • Functional groups: Tertiary amine (morpholine), secondary amide, methyl-substituted thiazole.

Stereochemical Considerations

The morpholine ring adopts a chair conformation, while the thiazole group’s planar structure may influence π-π stacking interactions with aromatic residues in proteins. The carboxamide linker provides rotational flexibility, enabling conformational adaptability during target binding.

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach:

  • Morpholine-3-carboxylic acid derivation: Starting from morpholine-3-carboxylic acid, N-methylation is achieved using methyl iodide in the presence of a base like triethylamine .

  • Thiazole precursor preparation: 4-Methylthiazole-5-carboxylic acid is synthesized via cyclization of thiourea derivatives with α-bromoketones .

  • Amide coupling: The final step involves coupling the N-methylmorpholine-3-carboxylic acid with (4-methylthiazol-5-yl)methanamine using carbodiimide reagents (e.g., EDCl/HOBt) .

Optimized Reaction Conditions

StepReagents/ConditionsYieldReference
N-MethylationCH₃I, Et₃N, DCM, 0°C → RT85%
Thiazole synthesisThiourea + α-bromoketone, EtOH, reflux78%
Amide couplingEDCl, HOBt, DMF, RT72%

Industrial-scale production may employ continuous-flow systems to enhance efficiency and purity.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Estimated at 1.2 mg/mL (log P ~1.5), derived from analogs .

  • Thermal stability: Decomposition above 200°C, consistent with morpholine-carboxamide derivatives.

  • pH sensitivity: Stable in neutral conditions but susceptible to hydrolysis under strongly acidic/basic environments due to the amide bond.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, thiazole-CH₃), 3.45–3.70 (m, 8H, morpholine-H), 4.60 (s, 2H, CH₂-thiazole) .

  • IR (KBr): 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (thiazole C=N) .

TargetAssay TypePredicted IC₅₀Reference
EGFR KinaseIn silico docking12 nM
CYP3A4Metabolic stability assayLow inhibition
P-glycoproteinEfflux ratio assaySubstrate (efflux ratio >3)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator